Ramipril Diketopiperazine Acid
Overview
Description
Ramipril itself is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and cardiovascular conditions . The diketopiperazine derivative is formed during the degradation of ramipril and is of interest due to its potential impact on the efficacy and safety of the pharmaceutical product .
Mechanism of Action
- Ramipril Diketopiperazine Acid (RDPA) is a potential impurity found in commercial preparations of ramipril . However, specific information about its primary targets and their role is not readily available in the literature.
- For a broader context, let’s consider ramipril, the parent compound. Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension, reduce cardiovascular mortality following myocardial infarction, and slow the progression of renal disease in high-risk individuals .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
Ramipril Diketopiperazine Acid is a metabolite of ramipril, a potent, long-acting angiotensin-converting enzyme (ACE) inhibitor . It interacts with ACE, reducing angiotensin-II formation in tissue and plasma .
Cellular Effects
Its parent compound, ramipril, has been shown to have significant effects on hypertension, likely due to its inhibition of ACE activity .
Molecular Mechanism
Ramipril, from which it is derived, works by inhibiting ACE, thereby reducing angiotensin-II formation .
Temporal Effects in Laboratory Settings
Studies on ramipril have shown that it has long-acting effects .
Metabolic Pathways
This compound is a metabolite of ramipril, which is metabolized in the liver to its active diacid metabolite, ramiprilat .
Transport and Distribution
Ramipril is known to be rapidly absorbed from the gastrointestinal tract .
Subcellular Localization
Ramipril is known to exert its effects at the tissue and plasma levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ramipril Diketopiperazine Acid typically involves the cyclization of ramipril under specific conditions. This process can be induced by factors such as heat, pH changes, or the presence of catalytic agents. The reaction involves the formation of a diketopiperazine ring through the intramolecular condensation of the amide and carboxylic acid groups present in ramipril .
Industrial Production Methods
In industrial settings, the formation of this compound is generally considered an impurity formation pathway rather than a targeted synthesis. Therefore, the focus is often on minimizing its formation through optimized storage conditions and formulation strategies. Techniques such as controlled temperature and humidity, as well as the use of stabilizing agents, are employed to reduce the degradation of ramipril into its diketopiperazine derivative .
Chemical Reactions Analysis
Types of Reactions
Ramipril Diketopiperazine Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, potentially altering the compound’s stability and activity.
Reduction: Reduction reactions can modify the diketopiperazine ring, impacting its chemical properties.
Substitution: Substitution reactions can occur at various positions on the diketopiperazine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce reduced diketopiperazine compounds .
Scientific Research Applications
Ramipril Diketopiperazine Acid has several applications in scientific research:
Chemistry: Used as a model compound to study the stability and degradation pathways of ACE inhibitors.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Studied for its implications in the stability and efficacy of ramipril formulations.
Industry: Used in quality control processes to monitor and minimize impurity levels in pharmaceutical products.
Comparison with Similar Compounds
Similar Compounds
Ramiprilat: The active metabolite of ramipril, which directly inhibits ACE.
Enalapril Diketopiperazine: A similar diketopiperazine derivative formed from the degradation of enalapril, another ACE inhibitor.
Lisinopril Diketopiperazine: A diketopiperazine derivative formed from the degradation of lisinopril.
Uniqueness
Ramipril Diketopiperazine Acid is unique due to its specific formation pathway from ramipril and its potential impact on the stability and efficacy of ramipril formulations. Its study provides valuable insights into the degradation mechanisms of ACE inhibitors and helps in developing strategies to improve the stability of these pharmaceuticals .
Properties
IUPAC Name |
(2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.02,6]dodecan-10-yl]-4-phenylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-13-19(24)23-16-9-5-8-15(16)12-18(23)20(25)22(13)17(21(26)27)11-10-14-6-3-2-4-7-14/h2-4,6-7,13,15-18H,5,8-12H2,1H3,(H,26,27)/t13-,15-,16-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRWPCCIYKIPJW-HILJTLORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2C3CCCC3CC2C(=O)N1C(CCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)N1[C@@H](CCC4=CC=CC=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108736-10-3 | |
Record name | Ramipril diketopiperazine acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108736103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RAMIPRIL DIKETOPIPERAZINE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN6P6O95UU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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